

# Technical Support Center: Minimizing Bleeding of C.I. Reactive Orange 35

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## Compound of Interest

Compound Name: *Reactive orange 35*

Cat. No.: *B12383025*

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This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers and scientists in minimizing the bleeding of C.I. **Reactive Orange 35** from dyed textiles.

## Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process that can lead to poor wash fastness and excessive bleeding of **Reactive Orange 35**.

Issue: Significant color bleeding during the first wash.

Potential Cause	Recommended Solution
Incomplete Fixation	The covalent bond between the dye and the cellulosic fiber has not formed completely. This can be due to incorrect pH, temperature, or fixation time.
Hydrolysis of the Dye	The reactive group of the dye has reacted with water instead of the fiber, creating hydrolyzed dye that has no affinity for the textile and washes out easily.
Inadequate Rinsing/Soaping	Unfixed and hydrolyzed dye remains on the fabric surface and within the fiber structure, leading to bleeding in subsequent washes.
Incorrect Dyeing Parameters	Suboptimal salt concentration, liquor ratio, or temperature profile during the dyeing process can lead to poor exhaustion and fixation.

Issue: Inconsistent color fastness across different batches.

Potential Cause	Recommended Solution
Variability in Process Parameters	Inconsistent control of pH, temperature, time, and chemical concentrations between dyeing batches.
Water Hardness	Presence of calcium and magnesium ions in the process water can interfere with dye solubility and fixation.
Improper Fabric Preparation	Residual impurities, sizing agents, or uneven bleaching on the textile can lead to uneven dyeing and poor fastness.

Issue: Reduced wash fastness after finishing treatments.

Potential Cause	Recommended Solution
Use of Cationic Softeners	Some cationic finishing agents can negatively impact the wash fastness of reactive dyes.
Acidic Finishing Conditions	A low pH during finishing can, in some cases, lead to the hydrolysis of the dye-fiber bond.

## Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of bleeding for **Reactive Orange 35**?

A1: The primary cause of bleeding is the presence of unfixed or hydrolyzed dye on the textile. **Reactive Orange 35**, like other reactive dyes, is designed to form a strong covalent bond with cellulosic fibers under alkaline conditions. However, a competing reaction with water (hydrolysis) can occur, where the dye's reactive group reacts with hydroxyl ions in the water instead of the fiber. This hydrolyzed dye is not chemically bound to the textile and will wash out, causing bleeding. Incomplete fixation due to non-optimal dyeing conditions also leaves unreacted dye that contributes to poor wash fastness.

Q2: How does pH affect the bleeding of **Reactive Orange 35**?

A2: pH is a critical factor in both the fixation and hydrolysis of reactive dyes. An alkaline pH (typically 10.5-11.5) is necessary to activate the hydroxyl groups on the cellulose fibers, allowing them to react with the dye. However, a pH that is too high or maintained for too long can accelerate the rate of dye hydrolysis faster than the rate of fixation, leading to a lower fixation yield and increased potential for bleeding.<sup>[1]</sup> It is crucial to control the pH within the recommended range for the specific dyeing process.

Q3: What is the role of electrolytes (salt) in minimizing bleeding?

A3: Electrolytes, such as sodium chloride or sodium sulfate, are used as exhausting agents in the reactive dyeing process.<sup>[2]</sup> In the dye bath, both the reactive dye anions and the cellulose fibers carry a negative charge, which creates a repulsive force. Salt neutralizes this negative charge on the fiber surface, reducing the repulsion and allowing the dye to move closer to the fiber, thereby increasing dye exhaustion and subsequent fixation. Insufficient salt can lead to

lower dye uptake and a higher concentration of dye remaining in the bath, which can contribute to poor fastness if not properly washed out.

Q4: Can a dye-fixing agent completely prevent bleeding?

A4: While a cationic dye-fixing agent can significantly improve wash fastness, it may not completely eliminate bleeding, especially in cases of very poor initial fixation. These agents work by forming a complex with the unfixed anionic dye molecules, increasing their molecular size and reducing their solubility, thus hindering their removal during washing.[3] However, the most effective approach is to optimize the dyeing process to maximize fixation first, and then use a fixing agent as a complementary post-treatment to further enhance fastness.

Q5: Why is a high-temperature soaping process necessary?

A5: A high-temperature soaping process (typically at or near boiling) is essential for removing unfixed and hydrolyzed dye from the fabric. The high temperature increases the solubility of the hydrolyzed dye and swells the fibers, which facilitates the diffusion of the unfixed dye out of the fiber structure.[4][5] Effective soaping ensures that only the covalently bonded dye remains, resulting in superior wash fastness.

## Section 3: Data Presentation

The following tables summarize the general effects of key dyeing parameters on the fixation of vinyl sulfone reactive dyes like **Reactive Orange 35**. The wash fastness is rated on a grey scale of 1 (poor) to 5 (excellent).

Table 1: Effect of Fixation pH on Wash Fastness

pH Level	Typical Alkali Used	Expected Wash Fastness (Staining)	Remarks
9.0 - 10.0	Sodium Bicarbonate	2 - 3	Insufficient alkali for optimal fixation of vinyl sulfone dyes.
10.5 - 11.5	Sodium Carbonate	4 - 5	Optimal range for the reaction between the dye and cellulose.
> 12.0	Sodium Hydroxide	3 - 4	Increased risk of dye hydrolysis, leading to lower fixation rates.

Table 2: Effect of Fixation Temperature on Wash Fastness

Temperature	Expected Wash Fastness (Staining)	Remarks
40°C	2 - 3	Too low for efficient fixation of this type of reactive dye.
60°C	4 - 5	Optimal temperature for vinyl sulfone reactive dyes, balancing reaction rate and hydrolysis.
80°C	3 - 4	Higher temperatures can increase the rate of dye hydrolysis.

Table 3: Effect of Electrolyte (Sodium Chloride) Concentration on Dye Exhaustion

Salt Concentration (g/L)	Expected Dye Exhaustion (%)	Remarks
10-20	Low	Insufficient to overcome the repulsive forces between dye and fiber.
40-80	High	Generally optimal for most shades, leading to better fixation potential.
>90	High	Diminishing returns on exhaustion with a higher risk of dye aggregation.

## Section 4: Experimental Protocols

### Protocol 1: Exhaust Dyeing of Cotton with Reactive Orange 35

Objective: To dye a 100% cotton fabric with C.I. **Reactive Orange 35** using an exhaust dyeing method to achieve good color fastness.

Materials and Equipment:

- 100% cotton fabric, scoured and bleached
- C.I. **Reactive Orange 35** (vinyl sulfone type)
- Sodium chloride (NaCl) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Acetic acid (CH<sub>3</sub>COOH)
- Laboratory dyeing machine (e.g., Launder-Ometer or similar)
- pH meter

- Beakers, graduated cylinders, and a balance

#### Procedure:

- Preparation:
  - Weigh the dry cotton fabric.
  - Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric), for example, 1:20.
  - Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f - on weight of fabric) and the desired shade depth. For a 1% shade:
    - **Reactive Orange 35:** 1% o.w.f.
    - Sodium chloride: 60 g/L
    - Sodium carbonate: 20 g/L
- Dyeing Cycle:
  - Set the dye bath at 40°C and add the pre-dissolved **Reactive Orange 35**.
  - Introduce the cotton fabric and run for 10 minutes to ensure even wetting and dye distribution.
  - Gradually add the calculated amount of sodium chloride in three portions over 30 minutes.
  - Raise the temperature to 60°C at a rate of 1.5°C per minute.
  - Run the machine for 30 minutes at 60°C to allow for dye exhaustion and leveling.
  - Add the pre-dissolved sodium carbonate to the dye bath to raise the pH to 10.5-11.5.
  - Continue the dyeing process at 60°C for 60 minutes for fixation.
- Post-Dyeing Treatment (Washing-off):

- Drain the dye bath.
- Rinse the fabric with cold water for 10 minutes.
- Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid at 50°C for 10 minutes.
- Proceed to the soaping protocol (Protocol 2).

## Protocol 2: Soaping for Removal of Unfixed Reactive Dye

Objective: To effectively remove hydrolyzed and unfixed **Reactive Orange 35** to ensure high wash fastness.

Materials and Equipment:

- Dyed fabric from Protocol 1
- Soaping agent (anionic or non-ionic detergent)
- Beakers or washing apparatus
- Hot plate or water bath

Procedure:

- First Wash:
  - After neutralization, rinse the fabric in hot water (70°C) for 10 minutes.
- Soaping:
  - Prepare a soaping bath with 2 g/L of a suitable soaping agent at a liquor ratio of 1:20.
  - Heat the bath to 95-100°C.
  - Immerse the fabric and treat for 15-20 minutes.
- Rinsing:



- Drain the soaping bath.
- Rinse the fabric with hot water (70-80°C) for 10 minutes.
- Rinse with cold water until the water runs clear.
- Drying:
  - Squeeze the excess water from the fabric and air dry or tumble dry at a moderate temperature.

## Protocol 3: Application of a Cationic Fixing Agent

Objective: To further improve the wash fastness of the dyed fabric.

Materials and Equipment:

- Soaped and rinsed dyed fabric
- Cationic fixing agent (formaldehyde-free recommended)
- Acetic acid
- Padding mangle or beaker for exhaust application

Procedure (Exhaust Method):

- Bath Preparation:
  - Prepare a treatment bath with 1-2% o.w.f. of the cationic fixing agent.
  - Adjust the pH of the bath to 5.5-6.5 with acetic acid.
  - Set the liquor ratio to 1:20.
- Application:
  - Introduce the dyed fabric into the bath at 40°C.

- Run for 20-30 minutes.
- Drying:
  - Remove the fabric, squeeze out the excess liquid, and dry without rinsing.

## Protocol 4: Wash Fastness Test (ISO 105-C06)

Objective: To evaluate the color fastness to washing of the dyed and treated fabric.

Materials and Equipment:

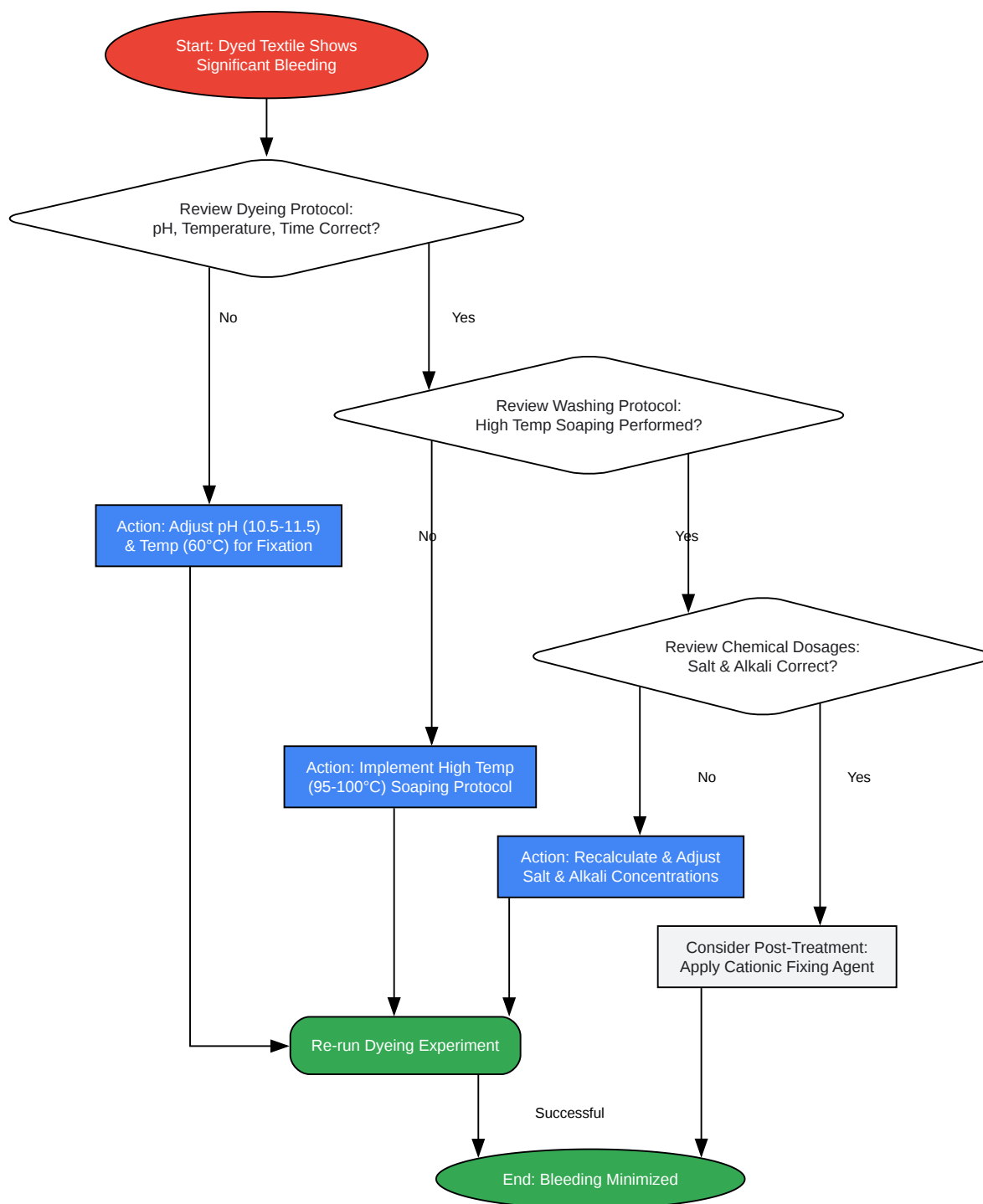
- Dyed fabric specimen (40 mm x 100 mm)
- Multifiber adjacent fabric (e.g., DW type)
- ECE reference detergent
- Sodium perborate tetrahydrate
- Launder-Ometer or equivalent wash fastness tester
- Stainless steel balls (6 mm diameter)
- Grey scales for assessing color change and staining

Procedure (Example: Test C2S at 60°C):

- Sample Preparation:
  - Sew the dyed fabric specimen onto the multifiber fabric along one of the shorter edges.
- Solution Preparation:
  - Prepare a wash solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in distilled water.
- Test Cycle:

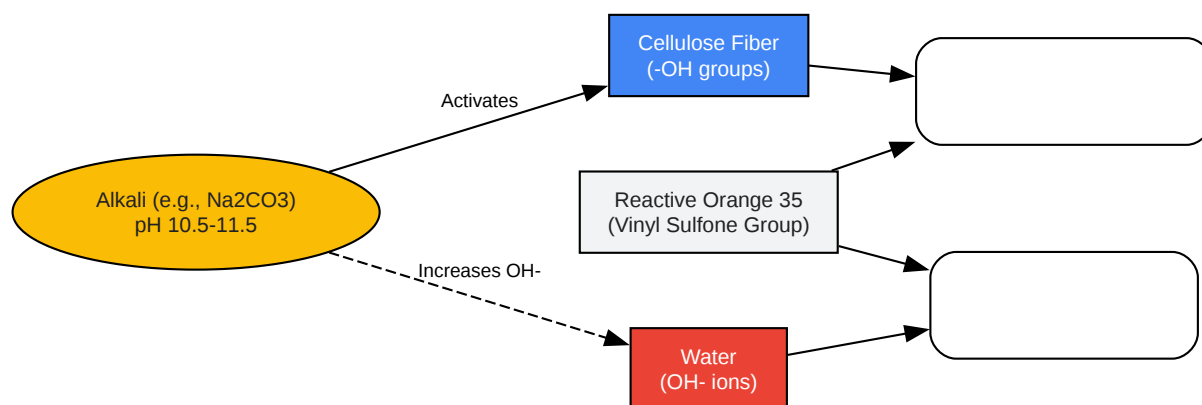
- Preheat the Launder-Ometer bath to  $60^{\circ}\text{C} \pm 2^{\circ}\text{C}$ .
- Place the composite specimen in a stainless steel container.
- Add 150 mL of the wash solution and 25 stainless steel balls.
- Seal the container and run the test at  $60^{\circ}\text{C}$  for 45 minutes.
- Rinsing and Drying:
  - Remove the specimen, rinse twice in cold distilled water, and then in running cold tap water for 10 minutes.
  - Squeeze out excess water and air dry at a temperature not exceeding  $60^{\circ}\text{C}$ .
- Assessment:
  - Using a standardized light source, assess the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the respective grey scales.

## Section 5: Visualizations



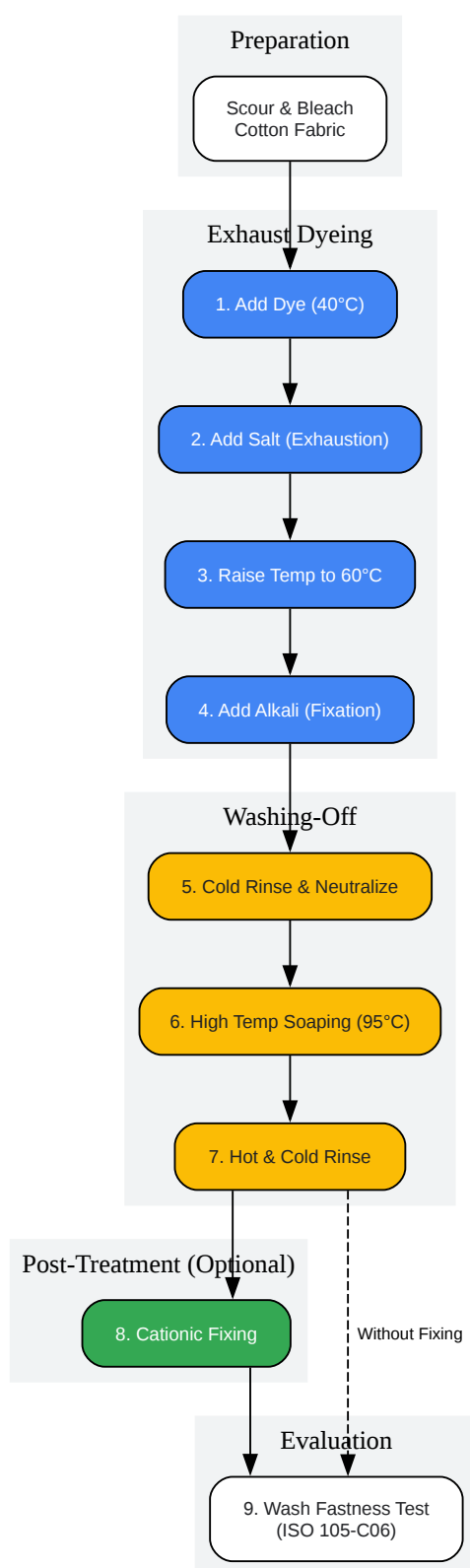
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Caption: Troubleshooting workflow for addressing dye bleeding issues.



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Caption: Competing reactions of fixation and hydrolysis for reactive dyes.



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Caption: Experimental workflow for dyeing and fastness evaluation.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)